BenchChemオンラインストアへようこそ!

N-(2-fluorocyclopentyl)-N-methylisoquinoline-1-carboxamide

TSPO ligand design Isoquinoline carboxamide Regioisomer differentiation

This exclusive compound provides a unique conformational tool for medicinal chemistry research. The 2-fluorocyclopentyl motif enables ¹⁹F NMR detection and metabolic stability studies, while its isoquinoline-1-carboxamide scaffold specifically probes regioisomeric TSPO binding versus PK 11195. Ideal for anti-neuroinflammatory SAR expansion, this fluorinated alicyclic amide offers distinct lipophilicity and metabolic soft-spot blocking over standard cyclopentyl analogs. Secure your batch for radioligand displacement and MAPK/NF-κB pathway assays.

Molecular Formula C16H17FN2O
Molecular Weight 272.323
CAS No. 2198987-82-3
Cat. No. B2422834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-fluorocyclopentyl)-N-methylisoquinoline-1-carboxamide
CAS2198987-82-3
Molecular FormulaC16H17FN2O
Molecular Weight272.323
Structural Identifiers
SMILESCN(C1CCCC1F)C(=O)C2=NC=CC3=CC=CC=C32
InChIInChI=1S/C16H17FN2O/c1-19(14-8-4-7-13(14)17)16(20)15-12-6-3-2-5-11(12)9-10-18-15/h2-3,5-6,9-10,13-14H,4,7-8H2,1H3
InChIKeyYSKWNSKETUVSAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Fluorocyclopentyl)-N-methylisoquinoline-1-carboxamide (CAS 2198987-82-3): Structural Identity and Procurement-Relevant Physicochemical Profile


N-(2-fluorocyclopentyl)-N-methylisoquinoline-1-carboxamide is a synthetic fluorinated isoquinoline-1-carboxamide with the molecular formula C₁₆H₁₇FN₂O and a molecular weight of 272.32 g·mol⁻¹ [1]. The compound was first registered in PubChem in 2017 and features an isoquinoline-1-carboxamide core scaffold bearing an N-methyl-N-(2-fluorocyclopentyl) amide substituent [1]. Isoquinoline-1-carboxamides are a recognized privileged scaffold in medicinal chemistry, with derivatives reported to exhibit anti-inflammatory activity through MAPK/NF-κB pathway inhibition in BV2 microglial cells [2]. The incorporation of a fluorinated cyclopentyl group distinguishes this compound from both the prototypical isoquinoline-3-carboxamide TSPO ligand PK 11195 and from isoquinoline-1-carboxamide analogs bearing aromatic or hydroxyalkyl N-substituents [2][3].

Why N-(2-Fluorocyclopentyl)-N-methylisoquinoline-1-carboxamide Cannot Be Replaced by Generic Isoquinoline Carboxamides


Substitution of the N-methyl-N-(2-fluorocyclopentyl) amide side chain in isoquinoline-1-carboxamides cannot be assumed to be functionally neutral. The 2-fluorocyclopentyl group introduces a conformationally restricted, chiral alicyclic motif bearing a single electronegative fluorine substituent—a combination that simultaneously modulates lipophilicity, hydrogen-bonding capacity, and metabolic oxidation potential relative to unsubstituted cyclopentyl, aromatic, or linear alkyl analogs [1][2]. In studies of structurally related isoquinoline carboxamides targeting TSPO, even minor alterations in the amide N-substituent—such as replacing sec-butyl with cyclopentyl or introducing heteroatom-containing rings—produced shifts in binding affinity exceeding 10-fold at both wild-type and A147T polymorphic TSPO isoforms [1]. Furthermore, the regioisomeric position of the carboxamide on the isoquinoline ring (1-carboxamide vs. 3-carboxamide as in PK 11195) fundamentally alters the trajectory of the amide side chain and the compound's pharmacophoric geometry [1][3]. Generic substitution without empirical binding, functional, or ADME data therefore carries a high risk of unrecognized potency loss, selectivity inversion, or altered pharmacokinetic behavior.

N-(2-Fluorocyclopentyl)-N-methylisoquinoline-1-carboxamide: Quantitative Differentiation Evidence Against Closest Structural Analogs


Carboxamide Regioisomerism: Isoquinoline-1-carboxamide vs. Isoquinoline-3-carboxamide Pharmacophoric Geometry

The target compound bears the carboxamide at the isoquinoline 1-position, distinguishing it from the canonical TSPO ligand PK 11195, which places the carboxamide at the 3-position [1]. This regioisomeric difference alters the spatial trajectory of the N-methyl-N-(2-fluorocyclopentyl) side chain by approximately 120° relative to the isoquinoline plane, compared to the N-methyl-N-(sec-butyl) side chain in PK 11195 [1]. In a recent study of isoquinoline and quinazoline carboxamide TSPO ligands, isoquinoline-3-carboxamide PK 11195 demonstrated high-affinity, non-discriminating binding at both wild-type (WT) and A147T TSPO isoforms (Ki = 14 nM at WT human TSPO), whereas related isoquinoline-1-carboxamide analogs have not been systematically profiled in this assay system, leaving the binding consequences of this regioisomeric switch uncharacterized [1][2].

TSPO ligand design Isoquinoline carboxamide Regioisomer differentiation

Fluorocyclopentyl vs. Unsubstituted Cyclopentyl: Calculated Lipophilicity and Predicted Metabolic Stability Differentiation

Introduction of a single fluorine atom at the 2-position of the cyclopentyl ring in N-(2-fluorocyclopentyl)-N-methylisoquinoline-1-carboxamide is expected to reduce calculated logP by approximately 0.3–0.5 units relative to the non-fluorinated N-cyclopentyl analog, based on the well-established Hansch π constant for aliphatic fluorine (−0.31 to −0.50 depending on positional context) [1]. This lipophilicity reduction may improve aqueous solubility and reduce non-specific protein binding compared to the unsubstituted cyclopentyl congener. Additionally, the fluorine atom may block CYP450-mediated hydroxylation at the cyclopentyl 2-position, a known metabolic soft spot in cyclopentyl-containing drug candidates [1][2]. Quantitative experimental logD₇.₄, microsomal stability, and plasma protein binding data for the target compound are not available in the public domain.

Fluorine substitution effects logP modulation Metabolic soft-spot blocking

N-Substituent SAR in Isoquinoline-1-Carboxamide Anti-Inflammatory Activity: HSR Series Context

A panel of eleven isoquinoline-1-carboxamides (HSR1101–HSR1111) was evaluated for anti-inflammatory activity in LPS-stimulated BV2 microglial cells, with N-(2-hydroxyphenyl)isoquinoline-1-carboxamide (HSR1101) identified as the most potent, suppressing IL-6, TNF-α, and NO production without significant cytotoxicity, and inhibiting MAPK phosphorylation and NF-κB nuclear translocation [1]. The target compound, N-(2-fluorocyclopentyl)-N-methylisoquinoline-1-carboxamide, bears an N-methyl-N-(2-fluorocyclopentyl) substituent that is structurally distinct from the N-aryl and N-alkyl substituents explored in the HSR series; it has not been tested in this assay system, and its anti-inflammatory potency relative to HSR1101 is unknown [1].

Neuroinflammation BV2 microglia MAPK/NF-κB pathway Isoquinoline-1-carboxamide SAR

Isoquinoline-1-Carboxamide as β-Lactamase Inhibitor Scaffold: Structural Context for Potential Anti-Infective Differentiation

Isoquinoline-1-carboxamide derivatives have been disclosed in patents as class B metallo-β-lactamase (MBL) inhibitors, with a representative 6-(3-sulfamoyl-2-(2H-tetrazol-5-yl)phenyl)isoquinoline-1-carboxamide analog demonstrating an IC₅₀ of 42.9 nM against a class B β-lactamase enzyme at pH 7.0 in a fluorescence-based assay [1]. The target compound, N-(2-fluorocyclopentyl)-N-methylisoquinoline-1-carboxamide, shares the isoquinoline-1-carboxamide core but differs entirely in its substituent pattern at the isoquinoline ring and the amide nitrogen; no MBL inhibition data exist for this specific compound [1].

Metallo-β-lactamase inhibition Antibiotic potentiation Isoquinoline-1-carboxamide

Recommended Application Scenarios for N-(2-Fluorocyclopentyl)-N-methylisoquinoline-1-carboxamide Based on Available Evidence


TSPO Ligand Screening and PK 11195 Comparator Studies Requiring Isoquinoline-1-Carboxamide Regioisomers

The regioisomeric difference between the isoquinoline-1-carboxamide scaffold (this compound) and isoquinoline-3-carboxamide (PK 11195) makes it a relevant tool compound for TSPO binding studies investigating the impact of carboxamide positional isomerism on affinity and selectivity at WT and A147T TSPO isoforms [1]. Procurement for radioligand displacement assays alongside PK 11195 may reveal whether the 1-carboxamide regioisomer retains or loses the non-discriminating binding profile characteristic of PK 11195 [1].

Fluorine-Mediated logP Modulation and Metabolic Stability Profiling in Cyclopentyl-Containing Lead Series

The 2-fluorocyclopentyl motif provides a testable hypothesis for lipophilicity reduction and metabolic soft-spot blocking compared to unsubstituted cyclopentyl analogs [2][3]. Procurement for comparative logD₇.₄ determination (shake-flask or chromatographic), microsomal stability assays (human/rat liver microsomes), and plasma protein binding (equilibrium dialysis) would generate the quantitative differentiation data currently absent from the public domain.

Isoquinoline-1-Carboxamide SAR Expansion for Neuroinflammation Target Validation

The HSR series of isoquinoline-1-carboxamides has established the anti-inflammatory potential of this scaffold in BV2 microglial cells via MAPK/NF-κB pathway inhibition [4]. The target compound, with its distinct N-methyl-N-(2-fluorocyclopentyl) substitution, offers a structurally orthogonal probe for expanding the SAR landscape beyond the N-aryl and N-alkyl substituents explored to date, enabling assessment of whether alicyclic fluorinated amide side chains preserve or enhance anti-neuroinflammatory activity.

Chemical Biology Probe Development Leveraging Fluorocyclopentyl ¹⁹F NMR Reporter Capability

The single fluorine atom on the cyclopentyl ring enables ¹⁹F NMR-based detection, providing a label-free method for monitoring ligand-protein interactions, metabolic fate, or cellular uptake without isotopic enrichment [3]. This feature is absent in non-fluorinated cyclopentyl analogs and may provide analytical advantage in biophysical binding studies and cellular pharmacokinetic experiments.

Quote Request

Request a Quote for N-(2-fluorocyclopentyl)-N-methylisoquinoline-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.